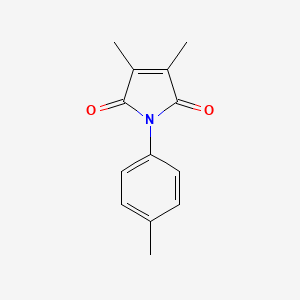
1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- is a compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl and methylphenyl groups. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- typically involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyrrole derivatives. These products can have different properties and applications based on the introduced functional groups.
科学的研究の応用
1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α . The compound may also interact with microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has similar structural features but different substituents, leading to variations in its chemical properties and applications.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another related compound with distinct structural differences and unique applications.
Uniqueness
1H-Pyrrole-2,5-dione, 3,4-dimethyl-1-(4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
89068-54-2 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
3,4-dimethyl-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-8-4-6-11(7-5-8)14-12(15)9(2)10(3)13(14)16/h4-7H,1-3H3 |
InChIキー |
ZIENPGZGXSDBIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


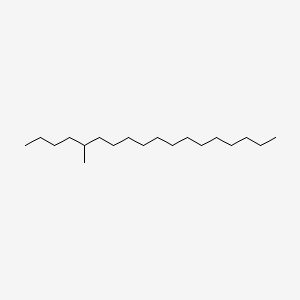
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)

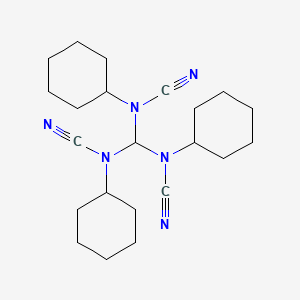
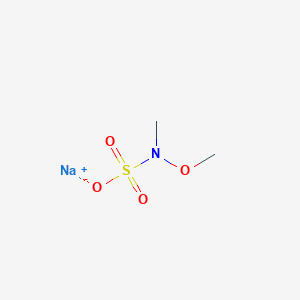
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
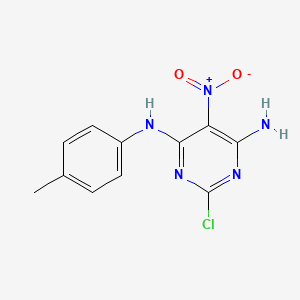
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
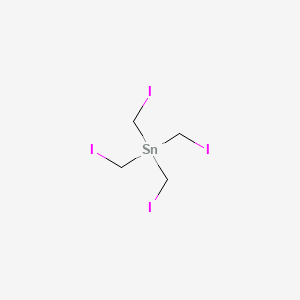
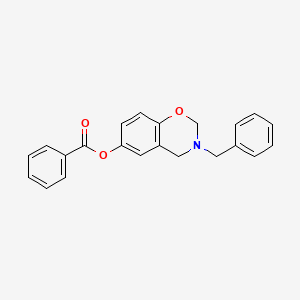
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
